2-Pentanethiol

Distillation Process Engineering Purity Specification

2-Pentanethiol (sec-amyl mercaptan, CAS 2084-19-7; also registered under CAS 110503-18-9 for the (S)-enantiomer) is a C₅ branched alkanethiol with the formula CH₃CH₂CH₂CH(SH)CH₃. As a secondary thiol bearing a chiral center at the C2 position, it exhibits quantifiably distinct physicochemical properties—including a boiling point of 112.9 °C, a melting point of −169 °C, a density of 0.827 g/mL at 25 °C, and a calculated pKa of approximately 10.09—that differentiate it from its linear isomer 1-pentanethiol and tertiary analog 2-methyl-2-butanethiol.

Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
CAS No. 110503-18-9
Cat. No. B7816021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanethiol
CAS110503-18-9
Molecular FormulaC5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCCC(C)S
InChIInChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
InChIKeyQUSTYFNPKBDELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanethiol (CAS 2084-19-7) Procurement-Grade Physicochemical and Regulatory Baseline


2-Pentanethiol (sec-amyl mercaptan, CAS 2084-19-7; also registered under CAS 110503-18-9 for the (S)-enantiomer) is a C₅ branched alkanethiol with the formula CH₃CH₂CH₂CH(SH)CH₃ [1]. As a secondary thiol bearing a chiral center at the C2 position, it exhibits quantifiably distinct physicochemical properties—including a boiling point of 112.9 °C, a melting point of −169 °C, a density of 0.827 g/mL at 25 °C, and a calculated pKa of approximately 10.09—that differentiate it from its linear isomer 1-pentanethiol and tertiary analog 2-methyl-2-butanethiol [1][2]. The compound holds FEMA GRAS status (FEMA No. 3792) and has been evaluated by JECFA as safe at current intake levels when used as a flavoring agent, establishing a codified regulatory identity that generic alkylthiols lack [3][4].

Why Generic 2-Pentanethiol Substitution by 1-Pentanethiol or 2-Methyl-2-butanethiol Fails: A Quantitative Rationale


Within the C₅ alkanethiol isomer family, the position of the thiol group and the degree of carbon substitution create measurable divergences in boiling point, acidity, thermal stability, chromatographic behavior, and sensory character that preclude simple drop-in replacement. 2-Pentanethiol differs from 1-pentanethiol by a boiling point delta of approximately 13 °C [1] and a pKa difference of roughly 0.4 log units [2], each sufficient to alter distillation protocols, reaction kinetics in thiol-ene or nucleophilic substitution, and pH-dependent extraction efficiency. Its branched secondary structure imparts an entirely different aroma profile—fruity-tropical versus the fatty-roasted character of the linear isomer—making the two non-interchangeable in flavor and fragrance formulations [3]. Versus the tertiary isomer 2-methyl-2-butanethiol, 2-pentanethiol demonstrates lower vapor pressure (23.2 mmHg at 25 °C vs. 49.4 mmHg) [4], affecting headspace partitioning in analytical workflows and evaporation rates in open-process manufacturing. These are not academic nuances; they are quantifiable, operationally meaningful differences that directly impact procurement specifications, method transfer, and product consistency.

Quantitative Differentiation Evidence: 2-Pentanethiol vs. Closest C₅ Alkanethiol Analogs


Boiling Point Differentiation: 2-Pentanethiol vs. 1-Pentanethiol and 2-Methyl-2-butanethiol

The boiling point of 2-pentanethiol at atmospheric pressure (112.9 °C, PhysProp data compiled by CAS) is approximately 13 °C lower than that of its linear isomer 1-pentanethiol (126 °C) and 13–14 °C higher than that of the tertiary isomer 2-methyl-2-butanethiol (99.1 °C) [1]. These differences are sufficiently large to serve as the basis for fractional distillation separation and to require distinct solvent-recovery parameters in industrial processes.

Distillation Process Engineering Purity Specification Solvent Recovery

Acidity (pKa) Differentiation: 2-Pentanethiol Exhibits Stronger Acidity than 1-Pentanethiol

The calculated acid dissociation constant (pKa) of 2-pentanethiol is 10.09 (ChemAxon prediction), compared to 10.51 ± 0.10 for 1-pentanethiol and a computed range of ~11.2–11.5 for the sterically hindered tertiary isomer 2-methyl-2-butanethiol [1]. The ~0.4 pKa unit difference versus 1-pentanethiol corresponds to 2-pentanethiol being approximately 2.5× more acidic, which translates to a measurably higher thiolate anion concentration at a given pH.

Nucleophilicity Thiol-Ene Click Chemistry Reaction Optimization pH-Dependent Extraction

Thermal Decomposition Pathway Selectivity: 2-Pentanethiol Pyrolysis Yields 1-Pentene via α-Methyl Hydrogen Transfer

Density functional theory (DFT) calculations reveal that 2-pentanethiol undergoes initial C–S bond homolytic cleavage with an energy barrier of 466.1 kJ/mol and a reaction energy of 192.2 kJ/mol, generating a thiyl radical that preferentially abstracts an α-methyl hydrogen to produce 1-pentene and H₂S [1]. In contrast, the linear analog butanethiol follows a different pathway: thiyl radical formation with cleavage of the thiyl group and β-carbon hydrogen requires an energy barrier of 456.1 kJ/mol and a substantially higher reaction energy of 407.3 kJ/mol [1]. The divergent product distribution—1-pentene from 2-pentanethiol versus radical recombination products from butanethiol—demonstrates that branching at the α-carbon redirects the pyrolysis mechanism and alters the energy landscape.

Shale Oil Processing Pyrolysis Sulfur Removal DFT Modeling Reaction Mechanism

Gas Chromatographic Kovats Retention Index: 2-Pentanethiol Elutes Earlier than 1-Pentanethiol on Non-Polar Columns

On a non-polar Apiezon M capillary column, 2-pentanethiol exhibits a Kovats retention index (RI) of 782, as compiled in the NIST Standard Reference Database [1]. Its linear isomer 1-pentanethiol, measured under comparable conditions on a DB-5 column (non-polar), yields retention indices of 821.7 at 100 °C and 828.8 at 120 °C [2]. The RI difference of approximately 40–47 index units is analytically significant: it corresponds to a baseline-resolvable shift in retention time, confirming that branched secondary thiols are less retained on non-polar stationary phases than their linear primary counterparts. On a polar PEG-20M column at 80–93 °C, 2-pentanethiol yields Kovats indices of 964.9–967.9 [1].

Gas Chromatography Method Development Peak Identification Analytical Standards Quality Control

Sensory and Regulatory Profile: 2-Pentanethiol Provides a Distinct Fruity-Tropical Character Lacking in 1-Pentanethiol

At 0.1% concentration, 2-pentanethiol is described as having a 'sulfurous, ripe fruity, pineapple and tropical fruitlike with sautéed and roasted savory nuance' aroma profile [1]. Its linear isomer 1-pentanethiol, at the same 0.1% concentration in propylene glycol, presents a fundamentally different character: 'sulfurous fatty roasted meaty vegetable' . The olfactory threshold of 1-pentanethiol has been reported at 0.00000078 ppm (0.78 ppt) , while 2-pentanethiol's threshold data remain sparsely characterized in open literature—a critical practical difference for formulation work. Both compounds hold FEMA GRAS status, but under different FEMA numbers (3792 for 2-pentanethiol; 4333 for 1-pentanethiol) [2], reflecting their non-interchangeable regulatory identities. 2-Pentanethiol is the naturally occurring volatile constituent responsible for the characteristic tropical aroma of guava (Psidium guajava L.) [3].

Flavor Chemistry Fragrance Formulation FEMA GRAS Sensory Analysis Food Industry

Food Spoilage Biomarker Specificity: 2-Pentanethiol Is Selectively Accumulated as a Spoilage Indicator Volatile

In a controlled shelf-life study of fresh-cut radish (Raphanus sativus var. Longipinnatus) stored at 8 °C, headspace GC-MS analysis identified that 2-pentanethiol specifically accumulated in untreated (control) radish slices alongside methyl disulfide and dimethyl trisulfide, while remaining absent in glucose-treated slices that retained freshness [1]. This selective accumulation pattern—confirmed by principal component analysis (PCA) of headspace volatiles—positions 2-pentanethiol as a spoilage indicator volatile. In contrast, 1-pentanethiol was not reported among the discriminating spoilage volatiles in this system, nor in comparable fresh-cut produce studies, suggesting that the branched secondary thiol structure of 2-pentanethiol is associated with specific enzymatic or chemical degradation pathways in plant tissue that the linear isomer does not participate in.

Food Spoilage Biomarker Headspace Volatiles Shelf-Life Studies Quality Monitoring

Evidence-Backed Application Scenarios Where 2-Pentanethiol (CAS 2084-19-7) Provides Quantifiable Advantage Over Analogs


Shale Oil and Petroleum Desulfurization Mechanistic Studies Using 2-Pentanethiol as a Branched-Thiol Model Compound

DFT calculations have quantified that 2-pentanethiol pyrolysis proceeds via C–S bond homolysis with an energy barrier of 466.1 kJ/mol, followed by thermodynamically favored α-methyl hydrogen transfer to yield 1-pentene and H₂S (reaction energy 192.2 kJ/mol)—a pathway that is >200 kJ/mol more favorable than the β-cleavage route available to linear butanethiol [1]. This makes 2-pentanethiol the preferred model substrate for studying branched-thiol desulfurization mechanisms in shale oil and petroleum refining. Its distinct product slate (1-pentene) provides a unique chemical tracer for reaction monitoring via GC-SCD that linear thiols cannot replicate. For laboratories modeling sulfur-removal kinetics in hydrocarbon feedstocks, 2-pentanethiol offers a mechanistically resolved reference compound with published DFT-validated reaction energetics [1].

Natural-Identical Guava and Tropical Fruit Flavor Formulation Requiring FEMA GRAS 2-Pentanethiol

2-Pentanethiol has been identified as the volatile constituent responsible for the characteristic tropical aroma of guava (Psidium guajava L.) [2], and its enantiomeric distribution in natural guava has been characterized by enantio-MDGC with sulfur chemiluminescence detection [2]. Its FEMA GRAS status (FEMA 3792) and JECFA evaluation (ADI: Acceptable, 1999) [3] establish a codified regulatory framework for its use as a flavoring agent at defined concentrations (e.g., 0.06–0.1 ppm in baked goods, 0.02–0.06 ppm in beverages, 0.005–0.05 ppm in meat products, sauces, and fruit juices) . 1-Pentanethiol (FEMA 4333), with its fatty-roasted-meaty character, cannot replicate the fruity-tropical profile required for guava, passion fruit, and pineapple flavor formulations. For flavor houses and food manufacturers targeting tropical fruit authenticity, 2-pentanethiol is the sole FEMA-listed C₅ thiol with the requisite sensory profile and documented natural occurrence [2].

GC and GC-MS Method Development for Sulfur-Specific Detection Using Validated Kovats Retention Indices

The Kovats retention index of 2-pentanethiol on non-polar Apiezon M columns (RI = 782) [4] is substantively lower than that of 1-pentanethiol on DB-5 columns (RI = 821.7–828.8) [5], providing a ΔRI of 40–47 units that ensures baseline chromatographic separation. On polar PEG-20M columns, 2-pentanethiol yields RI values of 964.9–967.9 at 80–93 °C [4], enabling dual-column confirmation strategies. For analytical laboratories developing validated GC-FID, GC-SCD, or GC-MS methods for sulfur-compound profiling in environmental, food, or petrochemical matrices, procuring the correct isomer is non-negotiable: using 1-pentanethiol as a retention-time standard for 2-pentanethiol would introduce a systematic error equivalent to multiple carbon numbers in the alkane retention-index scale, leading to misidentification and method failure.

Fresh-Cut Produce Shelf-Life and Spoilage Monitoring Using 2-Pentanethiol as a Targeted Headspace Biomarker

A controlled study demonstrated that 2-pentanethiol selectively accumulates in the headspace of spoiled (untreated) fresh-cut radish slices while remaining undetectable in glucose-dipped slices that retained freshness over six days of storage at 8 °C [6]. PCA confirmed that 2-pentanethiol clustered with other spoilage-indicator volatiles (methyl disulfide, dimethyl trisulfide), establishing its utility as a specific biomarker for senescence-associated sulfur metabolism in fresh-cut produce [6]. For food quality laboratories developing rapid headspace GC-MS methods for shelf-life assessment, 2-pentanethiol (rather than 1-pentanethiol, which was not identified as a discriminating volatile) serves as the correct analytical standard for calibrating spoilage detection thresholds and validating method sensitivity.

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